![molecular formula C14H11Cl2NO4S B2474774 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379729-07-4](/img/structure/B2474774.png)
4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.22 g/mol This compound is characterized by the presence of a benzoic acid core substituted with chloro, chlorophenyl, and methylsulfamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-chlorophenylmethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the chlorophenyl and methyl groups.
4-Chloro-3-methylsulfamoylbenzoic acid: Similar structure but lacks the chlorophenyl group.
4-Chloro-3-(4-chlorophenyl)benzoic acid: Similar structure but lacks the methylsulfamoyl group.
Uniqueness: 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and sulfonyl groups enhances its ability to participate in a wide range of chemical reactions and interact with biological targets .
Propiedades
IUPAC Name |
4-chloro-3-[(4-chlorophenyl)-methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVSZRUWIUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2474693.png)
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)
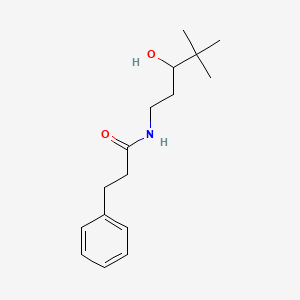
![N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2474696.png)
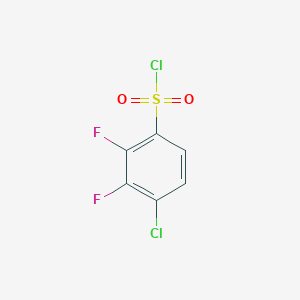
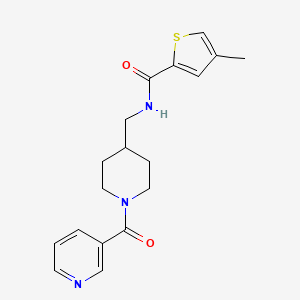
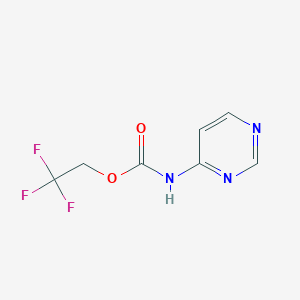
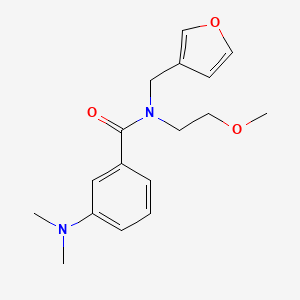
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2474705.png)
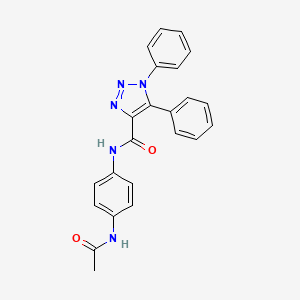
![methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2474707.png)
![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)
